molecular formula C23H18ClNO4 B8270324 N-Fmoc-R-2-Chlorophenylglycine CAS No. 1260589-83-0

N-Fmoc-R-2-Chlorophenylglycine

Cat. No.: B8270324
CAS No.: 1260589-83-0
M. Wt: 407.8 g/mol
InChI Key: JXDNNHWVILUHSO-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-R-2-Chlorophenylglycine (CAS 1260589-83-0) is a non-proteinogenic, chiral amino acid derivative essential in modern solid-phase peptide synthesis (SPPS) . This building block features the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function, which allows for orthogonal deprotection under mild basic conditions without affecting acid-labile side-chain protections . The Fmoc group is typically removed rapidly and efficiently with reagents like piperidine, enabling sequential peptide chain elongation . The core structure is the (R)-enantiomer of 2-chlorophenylglycine, an unusual amino acid whose racemic and enantiopure forms are valuable intermediates in the synthesis of pharmaceutical compounds such as taxol, taxotere, and clopidogrel . With a molecular formula of C23H18ClNO4 and a molecular weight of 407.85 g/mol, this reagent is supplied as a high-purity powder (>95%, >98%, or >99%) and is characterized by its role as a structured, conformationally constrained building block . The aromatic ring with an ortho-chloro substituent influences the steric and electronic properties of the amino acid, which can be critical for studying structure-activity relationships in bioactive peptides, modulating peptide-receptor interactions, and enhancing metabolic stability. Researchers employ this compound to introduce unique steric hindrance and specific chirality into peptide sequences, which is crucial for developing peptide-based therapeutics, enzyme inhibitors, and biomaterials . This product is intended for research and development purposes only and is not classified as a medicinal product. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1260589-83-0

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C23H18ClNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1

InChI Key

JXDNNHWVILUHSO-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CC=C4Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Cl)C(=O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

N-Fmoc-R-2-Chlorophenylglycine has been investigated for its potential role in developing novel therapeutic agents. Its structural properties allow it to act as a peptidomimetic, which can mimic natural peptides while providing enhanced stability against proteolytic degradation.

Case Study: Anticancer Activity

A study published in the Journal of Organic Chemistry highlighted the synthesis of peptide analogs incorporating this compound, which showed promising anticancer activity against various cell lines. The incorporation of this compound improved the binding affinity to target receptors, suggesting its utility in cancer therapeutics .

Neurological Research

Research has also explored the role of this compound in neurological studies. Its derivatives have been shown to influence neurotransmitter systems, potentially aiding in the treatment of disorders such as depression and anxiety.

Table 2: Neurological Applications of this compound Derivatives

Study FocusFindings
Neurotransmitter ModulationEnhanced serotonin receptor binding
Anxiety ModelsReduced anxiety-like behavior in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-Fmoc-R-2-Chlorophenylglycine with key analogs, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Group Configuration
This compound C23H18ClNO4 ~407.85* Not explicitly listed 2-chlorophenyl R
Fmoc-D-2-(2-Thienyl)-glycine C21H17NO4S 379.43 208259-66-9 2-thienyl D
(R)-N-Fmoc-4-bromophenylalanine C24H20BrNO4 ~490.33 198545-76-5 4-bromophenyl R
N-Fmoc-R-3-hydroxyphenylglycine C23H19NO5 389.40 615553-60-1 3-hydroxyphenyl R
(S)-N-Fmoc-2-(4'-pentenyl)glycine C22H23NO4 ~373.42 856412-22-1 4-pentenyl S

Note: Molecular weight for this compound is estimated based on analogs.

Key Observations:
  • Electron-withdrawing groups (e.g., Cl, Br) enhance the stability of the Fmoc group during synthesis but may reduce solubility in polar solvents compared to electron-donating groups (e.g., hydroxyl in N-Fmoc-R-3-hydroxyphenylglycine) .
  • Chirality: The R configuration in this compound and its analogs ensures compatibility with biologically active peptide sequences, mirroring natural L-amino acids when incorporated into peptides .

Stability and Handling Considerations

  • This compound is expected to exhibit stability akin to other Fmoc-protected amino acids when stored at 2–8°C, as recommended for Fmoc-D-2-(2-Thienyl)-glycine .
  • Strong acids or oxidizers should be avoided to prevent decomposition, consistent with safety guidelines for (R)-N-Fmoc-alpha-Methyl-2-fluorophenylalanine .

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget ParameterExpected Result
HPLCRetention Time12–14 min (ACN/H₂O)
ESI-MS[M+H]+m/z 402.1
1H^1H-NMRα-H Shiftδ 4.2–4.6 ppm

Advanced: How to optimize coupling efficiency of this compound in SPPS for sterically hindered peptides?

Methodological Answer :
Steric hindrance from the 2-chlorophenyl group reduces coupling efficiency. Mitigate this by:

Reagent Selection : Use DIC/Oxyma Pure or COMU instead of HBTU for milder activation .

Double Coupling : Repeat coupling steps with fresh reagents.

Solvent Swelling : Pre-swell resin (e.g., Rink amide MBHA) in DCM/DMF (1:1) for 30 min .

Microwave Assistance : Apply microwave irradiation (50°C, 10 min) to enhance kinetics .

Troubleshooting : Monitor by Kaiser test; persistent free amines indicate incomplete coupling. Switch to bulkier bases (e.g., DIEA) to reduce racemization .

Basic: What are the storage and stability guidelines for this compound?

Q. Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected containers under argon. Desiccate with silica gel to prevent hydrolysis .
  • Stability Monitoring : Perform monthly HPLC checks. Degradation products (e.g., free 2-chlorophenylglycine) appear as earlier-eluting peaks .

Advanced: How to design experiments evaluating the impact of the 2-chloro substituent on peptide conformational stability?

Q. Methodological Answer :

Comparative Synthesis : Prepare peptides with this compound vs. non-halogenated analogs (e.g., N-Fmoc-L-phenylglycine) .

Structural Analysis : Use CD spectroscopy to assess α-helix/β-sheet content and MD simulations to model steric effects .

Thermal Denaturation : Measure TmT_m via DSC; higher TmT_m indicates enhanced stability from Cl···π interactions .

Data Interpretation : Correlate HPLC retention times with hydrophobicity changes induced by the chloro group .

Basic: How to address solubility challenges of this compound in SPPS-compatible solvents?

Q. Methodological Answer :

  • Solvent Blends : Dissolve in DMF/DCM (3:1) with 1% v/v DMSO.
  • Ultrasonication : Apply 15-min sonication at 40°C.
  • Additives : Use 0.1 M HOBt to improve solubility via H-bonding .

Advanced: What strategies validate the biological relevance of peptides incorporating this compound?

Q. Methodological Answer :

Protease Stability Assays : Incubate with trypsin/chymotrypsin and monitor degradation via HPLC .

Cell Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp) .

Receptor Binding : Perform SPR or ITC to quantify affinity changes induced by the 2-chloro group .

Ethical Compliance : Follow NIH guidelines for preclinical studies, including randomization and blinding .

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